Dorzolamide, (+/-)-(cis)-
Overview
Description
Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension . Dorzolamide works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating ion balance and fluid pressure in the eyes .
Mechanism of Action
Target of Action
Dorzolamide is a highly specific inhibitor of carbonic anhydrase II (CA-II) . CA-II is the main carbonic anhydrase isoenzyme involved in aqueous humor secretion . This enzyme is found in the ciliary body epithelium of the eye .
Mode of Action
Dorzolamide works by blocking the activity of the carbonic anhydrase enzyme in the ciliary process . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which leads to a reduction in intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by dorzolamide is the regulation of ion balance and fluid pressure in the eyes . By inhibiting carbonic anhydrase, dorzolamide disrupts the conversion of carbonic acid into bicarbonate ions, which reduces fluid transport and ultimately lowers intraocular pressure .
Pharmacokinetics
Dorzolamide is primarily excreted unchanged in the urine . After administration is stopped, dorzolamide stored in red blood cells (RBCs) is washed out in a non-linear fashion, with an initial rapid decline in drug concentrations followed by a slower elimination phase . The terminal elimination half-life of dorzolamide is about 4 months in RBCs . Dorzolamide is also metabolized to N-desethyl dorzolamide, which is less potent than the parent drug .
Result of Action
The molecular and cellular effects of dorzolamide’s action result in a reduction of intraocular pressure . This is achieved by decreasing the production of aqueous humor, which is the fluid in the eye that maintains intraocular pressure . By reducing the volume of this fluid, dorzolamide effectively lowers the pressure inside the eye, providing relief in conditions such as open-angle glaucoma and ocular hypertension .
Action Environment
The action, efficacy, and stability of dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s absorption and irritation potential . Dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Therefore, the formulation of dorzolamide eye drops needs to strike a balance between maximizing absorption and minimizing irritation.
Biochemical Analysis
Biochemical Properties
Dorzolamide, (+/-)-(cis)-, works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is a type of carbonic anhydrase, which is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting this enzyme, Dorzolamide, (+/-)-(cis)-, can reduce the production of aqueous humor, thereby lowering intraocular pressure .
Cellular Effects
In the cells of the ciliary body in the eye, Dorzolamide, (+/-)-(cis)-, inhibits carbonic anhydrase, reducing the formation of bicarbonate ions. This leads to a reduction in sodium and fluid transport, ultimately decreasing the production of aqueous humor and lowering intraocular pressure .
Molecular Mechanism
Dorzolamide, (+/-)-(cis)-, exerts its effects at the molecular level by binding to the active site of carbonic anhydrase, a zinc-containing enzyme, and inhibiting its activity . This inhibition disrupts the reversible reaction that involves the hydration of carbon dioxide and the dehydration of bicarbonate, leading to a decrease in bicarbonate ion formation and subsequently reducing aqueous humor production .
Temporal Effects in Laboratory Settings
As the administration of Dorzolamide, (+/-)-(cis)-, is stopped, the drug stored in red blood cells is washed out in a non-linear fashion, with the terminal elimination half-life of ≥120 days in red blood cells . This initial rapid decline in drug concentrations is followed by the slow elimination phase, where the elimination half-life of the drug is about >4 months .
Metabolic Pathways
Dorzolamide, (+/-)-(cis)-, is primarily metabolized by cytochrome P450 enzymes in the liver. The main metabolic pathway involves the three-step oxidation of the isothiouronium moiety to form an inactive metabolite .
Transport and Distribution
Dorzolamide, (+/-)-(cis)-, is believed to be distributed in the body in its unbound form due to its low plasma protein binding. It is known to concentrate in red blood cells due to binding with carbonic anhydrase .
Subcellular Localization
Dorzolamide, (+/-)-(cis)-, is primarily localized in the cytoplasm of cells where carbonic anhydrase is abundant. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dorzolamide is synthesized through a multi-step process involving the reaction of various intermediates. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dorzolamide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dorzolamide undergoes various chemical reactions, including:
Oxidation: Dorzolamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dorzolamide back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma but administered orally.
Brinzolamide: A topical carbonic anhydrase inhibitor similar to dorzolamide but with a different chemical structure.
Methazolamide: An oral carbonic anhydrase inhibitor with a longer duration of action compared to dorzolamide.
Uniqueness of Dorzolamide
Dorzolamide is unique due to its topical administration, which minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors . It also has a rapid onset of action and is effective in reducing intraocular pressure when used alone or in combination with other medications .
Properties
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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